4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride
Description
4-[2-(Piperidin-4-yl)ethyl]pyridine dihydrochloride is a bicyclic organic compound featuring a pyridine ring linked via an ethyl group to a piperidine moiety, with two hydrochloride counterions enhancing its stability and solubility. The compound’s structure combines the aromaticity of pyridine with the conformational flexibility of piperidine, making it a versatile intermediate in medicinal chemistry. It is often utilized in the synthesis of enzyme inhibitors, receptor ligands, and other bioactive molecules targeting neurological and infectious diseases .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h3-4,7-8,12,14H,1-2,5-6,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNUYJAHPXNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride typically involves the reaction of 4-(2-bromoethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : 4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. These reactions enable the formation of derivatives with potentially enhanced biological activities.
- Catalysis : The compound has been explored as a catalyst in several organic transformations, contributing to the development of new synthetic methodologies.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly as an inhibitor in various biochemical pathways. Its interactions with specific receptors or enzymes have been studied to assess its therapeutic potential against diseases .
- Antimicrobial Properties : Studies have demonstrated that derivatives of pyridine compounds, including this compound, show significant antimicrobial activity against a range of bacterial and fungal strains. For instance, compounds derived from similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Medicine
- Therapeutic Potential : Ongoing research is focused on the therapeutic applications of this compound, particularly in treating conditions such as cancer and metabolic disorders. Its mechanism of action is being investigated to understand how it may inhibit tumor growth or modulate metabolic pathways .
- Pharmaceutical Development : The compound is being explored for its role in drug development, especially in creating new therapeutic agents that target specific diseases. Its ability to modify pharmacological properties makes it a candidate for further investigation in clinical settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound belongs to a class of piperidine-pyridine hybrids. Below is a detailed comparison with structurally and functionally related compounds, supported by physicochemical data, applications, and safety profiles.
Structural Comparisons
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | CAS Number | |
|---|---|---|---|---|---|
| 4-[2-(Piperidin-4-yl)ethyl]pyridine dihydrochloride | Pyridine + ethyl-linked piperidine (dihydrochloride salt) | C₁₂H₁₈Cl₂N₂ | 265.20 (free base estimated) | Not explicitly listed | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Piperidine-aminomethyl linked via ketone to pyridine (dihydrochloride) | C₁₂H₁₇Cl₂N₃O | 292.20 | 1286265-79-9 | |
| 4-(4-Aminopiperidino)pyridine dihydrochloride | Pyridine directly attached to 4-aminopiperidine (dihydrochloride) | C₁₀H₁₇Cl₂N₃ | 266.18 | 1169396-92-2 | |
| 4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride | Pyridine linked to imidazole-piperidine hybrid (dihydrochloride) | C₁₄H₁₉Cl₂N₅ | 336.25 | 1992996-26-5 | |
| 2-(Piperidin-4-yl)aniline dihydrochloride | Aniline ring substituted with piperidine (dihydrochloride) | C₁₁H₁₈Cl₂N₂ | 249.18 | Not listed | |
| 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride | Pyridine linked to pyrrolidine (5-membered ring, dihydrochloride) | C₁₀H₁₆Cl₂N₂ | 235.15 | 2228887-60-1 |
Key Structural Insights :
- Ring Systems : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and binding affinity .
- Linkers: Ethyl, ketone, or methyl groups influence steric bulk and solubility.
- Substituents: Amino groups (e.g., 4-aminopiperidino in [11]) improve water solubility but may increase toxicity risks .
Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit high aqueous solubility due to ionic interactions.
- Stability : Piperidine derivatives with electron-withdrawing groups (e.g., ketones) are less prone to oxidation than alkyl-linked analogs .
- pKa : Pyridine (pKa ~5.2) and piperidine (pKa ~11.3) contribute to pH-dependent ionization, affecting bioavailability .
Biological Activity
4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a piperidine moiety, which contributes to its biological activity. The dihydrochloride form enhances solubility, making it suitable for various biological assays.
Structural Features
- Pyridine Ring : Provides a basic nitrogen that can interact with biological targets.
- Piperidine Side Chain : Enhances binding affinity and specificity towards receptors and enzymes.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results.
In Vitro Antiproliferative Activity
| Cell Line | IC50 (µM) | Comparison Control |
|---|---|---|
| A549 | 18.53 | 5-FU |
| SGC-7901 | 20.00 | MTX |
| HeLa | 15.00 | 5-FU |
The compound exhibited significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX). Mechanistically, it induces apoptosis in HeLa cells by modulating the expression of apoptotic proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2 levels.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate significant inhibitory effects.
In Vitro Antimicrobial Evaluation
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Candida albicans | 0.78 | Fungicidal |
These findings suggest that the compound could be developed further for clinical applications in treating infections caused by resistant strains .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. The piperidine moiety enhances hydrophobic interactions, facilitating binding to target proteins involved in cancer proliferation and microbial resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis of derivatives related to this compound, highlighting its potential in drug development:
- Antitumor Activity : A study reported that structural modifications of similar compounds significantly enhanced their antitumor efficacy, indicating that specific substitutions can improve therapeutic outcomes against cancer cells .
- Hybrid Molecules : Research into hybrid molecules combining this compound with other scaffolds has shown increased potency against various pathogens, suggesting a promising avenue for developing new antimicrobial agents .
- Resistance Mechanisms : Investigations into the mechanisms of resistance among bacterial strains have revealed that compounds like this one can overcome certain resistance pathways, making them valuable in treating multi-drug resistant infections .
Q & A
Q. What are the critical safety precautions for handling 4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride in laboratory settings?
Methodological Answer:
- Ventilation: Conduct experiments in a fume hood to avoid inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is recommended if ventilation is insufficient .
- First Aid: For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
- Storage: Store in a cool, dry place away from oxidizing agents and heat sources. Use airtight containers to prevent moisture absorption .
Q. How is this compound typically synthesized and purified?
Methodological Answer:
- Synthesis: React piperidine derivatives with pyridine precursors under alkaline conditions (e.g., sodium hydroxide in methanol/water). Reflux for 2–4 hours to ensure completion .
- Purification: Use silica gel column chromatography with a mobile phase (e.g., chloroform:methanol:ammonia = 96:4:0.4) to isolate the product. Confirm purity via HPLC (>99%) .
- Characterization: Validate structure using -NMR (e.g., δ 2.8–3.2 ppm for piperidinyl protons) and melting point analysis (decomposition at ~219°C) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction Path Simulation: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Parameter Screening: Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal yields. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution .
- Validation: Cross-reference computational predictions with small-scale trials (e.g., 0.1 mmol reactions) before scaling up .
Q. How should researchers address discrepancies in reported reaction yields for piperidinyl-pyridine derivatives?
Methodological Answer:
- Variable Analysis: Systematically test factors like reagent purity (e.g., ≥98% piperidine), solvent grade (anhydrous vs. hydrated), and reaction time .
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., N-oxide byproducts from incomplete reduction) that may reduce yields .
- Reproducibility Protocol: Standardize protocols (e.g., degas solvents, inert atmosphere) to minimize oxygen/moisture interference in amine-containing reactions .
Q. What strategies improve the stability of this compound in long-term pharmacological studies?
Methodological Answer:
- Lyophilization: Freeze-dry the compound to prevent hydrolysis. Store at -20°C under argon .
- Buffered Solutions: Prepare stock solutions in pH-stable buffers (e.g., PBS at pH 7.4) to avoid salt dissociation .
- Degradation Monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS to track decomposition products (e.g., free pyridine) .
Tables for Key Parameters
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | ↑↑ (15–20%) | |
| Solvent Polarity | Polar aprotic (DMF) | ↑↑ (25%) | |
| Catalyst Loading | 5 mol% NaHCO₃ | ↑ (10%) |
Q. Table 2: Safety and Stability Data
| Property | Value/Recommendation | Reference |
|---|---|---|
| Acute Toxicity (LD₅₀) | Not classified (data lacking) | |
| Incompatible Materials | Strong oxidizers, acids | |
| Decomposition Products | COₓ, NOₓ, HCl |
Key Considerations for Experimental Design
- Contamination Control: Use glassware dried at 120°C to prevent hydrolysis of the hydrochloride salt .
- Scale-Up Risks: Pilot reactions at 1–5 mmol to assess exothermicity before industrial-scale synthesis .
- Ecotoxicology: Follow OECD 301 guidelines for biodegradability testing to mitigate environmental release risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
